1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)-
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Overview
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)- is a complex organic compound belonging to the class of indole derivatives This compound is characterized by its unique structure, which includes a pyridoindole core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of tryptamine with aldehydes or ketones followed by cyclization can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinolines, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets. It acts as an inhibitor and degrader of estrogen receptors, which plays a crucial role in its anticancer activity. The compound binds to the estrogen receptor, leading to its degradation and subsequent inhibition of estrogen-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1-methyl-1H-pyrido(3,4-b)indole-3-carboxylic acid: This derivative has a carboxylic acid group, making it distinct in terms of reactivity and applications.
Uniqueness
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-2-methyl-1-(2-methyl-2-propenyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to modulate estrogen receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications.
Properties
CAS No. |
76177-24-7 |
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Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-methyl-1-(2-methylprop-2-enyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C16H20N2/c1-11(2)10-15-16-13(8-9-18(15)3)12-6-4-5-7-14(12)17-16/h4-7,15,17H,1,8-10H2,2-3H3 |
InChI Key |
OYJOWYUOPVYDMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1C2=C(CCN1C)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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